[(2S)-2-aminopropyl](ethyl)propylamine
Description
(2S)-2-aminopropylpropylamine is a chiral secondary amine with the molecular formula C8H20N2 and a stereocenter at the second carbon of the aminopropyl group. Its structure comprises an ethyl group, a propyl group, and a (2S)-2-aminopropyl moiety.
Properties
IUPAC Name |
(2S)-1-N-ethyl-1-N-propylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIZAOSYSZIU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)C[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The most common preparation method is the reductive amination of propionaldehyde with ethylamine and propylamine in the presence of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
$$
\text{Propionaldehyde} + \text{Ethylamine} + \text{Propylamine} \xrightarrow[\text{H}2]{\text{Pd/C or PtO}2} (2S)-2\text{-aminopropyl}propylamine
$$
- Catalyst: Pd/C or PtO2
- Conditions: Hydrogen atmosphere (1-6 bar), room temperature to moderate heating
- Solvent: Typically methanol or ethanol
- Yield: High yields (>85%) with proper catalyst and conditions
- Stereoselectivity: Control of (2S) configuration achieved by chiral catalysts or starting chiral amines
Industrial Adaptations
In industrial production, continuous flow reactors and high-pressure hydrogenation are employed to enhance reaction efficiency, yield, and purity. Continuous flow allows better heat and mass transfer, improving stereochemical control and scalability.
Alkylation of Primary Amines
An alternative approach involves the alkylation of primary amines using alkyl halides or aldehydes followed by reduction:
- Step 1: Alkylation of (2S)-2-aminopropylamine with ethyl or propyl halides under controlled basic conditions.
- Step 2: Reduction of intermediate imines or Schiff bases with hydrogen and metal catalysts.
This method requires careful stoichiometric control to avoid over-alkylation and racemization.
Catalytic Systems and Ligands
Recent advances in transition-metal catalysis have introduced highly selective catalysts for amine synthesis:
| Catalyst System | Ligand Type | Yield (%) | Enantioselectivity (ee %) | Notes |
|---|---|---|---|---|
| Pd/C or PtO2 | None (heterogeneous) | 85-95 | Moderate | Industrial standard |
| Rhodium complexes (Rh(cod)Cl2) | Josiphos, Xantphos | 90-99 | Up to 99 | High enantioselectivity |
| Iridium complexes ([Ir(coe)2Cl]2) | DTBM-Segphos | 90-99 | Up to 99 | Mild conditions, high selectivity |
These catalysts promote reductive amination and hydroaminomethylation reactions with excellent control over stereochemistry and functional group tolerance.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Hydrogen Pressure | 1–6 bar (industrial up to 50 bar) | Higher pressure increases rate and yield |
| Temperature | 25–120 °C | Elevated temperature accelerates reaction but may reduce stereoselectivity |
| Catalyst Loading | 0.05–0.5 mol% | Optimal loading balances cost and conversion |
| Solvent | Methanol, Ethanol, or Toluene | Polar protic solvents favor reductive amination |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk side reactions |
Purification and Isolation
Post-reaction, the mixture is typically treated with aqueous base (e.g., NaOH) to neutralize acids and extract the free amine into an organic phase such as methyl tert-butyl ether. Distillation under reduced pressure yields the pure (2S)-2-aminopropylpropylamine as a colorless liquid.
Analytical Data and Characterization
| Property | Data | Source |
|---|---|---|
| Molecular Formula | C8H20N2 | PubChem |
| Molecular Weight | 144.26 g/mol | PubChem |
| Optical Rotation | Specific rotation varies with enantiomeric purity | Literature reports |
| Purity (GC or HPLC) | >98% after distillation | Industrial standards |
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Propionaldehyde, Ethylamine, Propylamine | Pd/C or PtO2, H2 (1-6 bar), MeOH | High yield, scalable, stereoselective | Requires metal catalyst, hydrogen gas |
| Alkylation + Reduction | (2S)-2-aminopropylamine, Alkyl halides | Base, Pd/C or Rh catalyst, H2 | Flexible, can tailor substituents | Risk of over-alkylation, racemization |
| Transition-metal Catalyzed Hydroaminomethylation | Alkenes, amines, CO, H2 | Rh, Ir catalysts with chiral ligands | High enantioselectivity, mild conditions | Complex catalyst systems |
Research Findings and Developments
- Studies confirm that the use of chiral ligands in Rh and Ir catalysis can achieve enantiomeric excesses up to 99%, critical for applications requiring high stereochemical purity.
- Continuous flow hydrogenation reactors improve safety and reproducibility in industrial synthesis, allowing for better control of reaction parameters and product quality.
- Reductive amination remains the most cost-effective and widely used method, with ongoing research optimizing catalysts and reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopropylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Alkylated amines, other substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 142.23 g/mol
- CAS Number : 947263-52-7
The compound features a propyl and an ethyl group attached to a 2-amino propyl backbone, contributing to its distinct chemical behavior.
Chemistry
(2S)-2-aminopropylpropylamine serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Forms amides or nitriles using oxidizing agents like potassium permanganate (KMnO₄).
- Reduction : Converts to simpler amines or hydrocarbons with reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : Engages in nucleophilic substitution reactions to yield alkylated amines.
This compound's ability to participate in diverse reactions makes it valuable for synthesizing complex organic molecules.
Biology
In biological research, (2S)-2-aminopropylpropylamine is employed to study enzyme mechanisms and protein interactions. Its chiral nature enhances binding affinity to specific targets, making it a candidate for drug development:
- Neuropharmacological Effects : Research indicates modulation of dopamine release, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
- Binding Affinity : Promising interactions with G protein-coupled receptors (GPCRs) indicate its potential as a lead compound for drug development.
- Cytotoxicity : In vitro assays show varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when appropriately modified.
Industrial Applications
(2S)-2-aminopropylpropylamine is utilized in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for applications requiring specific chemical functionalities.
Case Studies and Research Findings
- Neuropharmacological Studies : A study demonstrated that (2S)-2-aminopropylpropylamine significantly modulates dopamine levels in vitro. This suggests its potential use in treating conditions like Parkinson's disease.
- Binding Affinity Assays : Binding affinity assays revealed promising interactions with various GPCRs, indicating its potential for drug development targeting these receptors.
- Cytotoxicity Testing : In vitro assays indicated that derivatives of (2S)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing its potential as an anticancer agent when modified appropriately.
Mechanism of Action
The mechanism of action of (2S)-2-aminopropylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Analogs
(2S)-2-aminopropyl(propan-2-yl)amine
- Molecular Formula : C13H22N2
- Molecular Weight : 206.33
- Key Features: Replaces the ethyl and propyl groups with benzyl and isopropyl groups. No boiling point data available .
4-[(2S)-2-aminopropyl]phenol
- Molecular Formula: C9H13NO
- Molecular Weight : 151.21
- Key Features: Incorporates a phenolic hydroxyl group. This derivative exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents. It is pharmacologically active (e.g., as a metabolite of dextroamphetamine) and highlights the impact of substituents on bioactivity .
Methyl(2-methylpropyl)amine
Functional Group Variations
(2S)-2-AMINO-N-PROPYLBUTANAMIDE
- Molecular Formula : C7H16N2O
- Molecular Weight : 144.21
- Key Features : Replaces the amine with an amide group. Amides exhibit higher polarity and stability due to resonance, reducing nucleophilicity compared to amines. This impacts applications in drug design .
5-{[(2S)-2-aminopropyl]amino}-3-(1H-indol-2-yl)pyrazine-2-carboxamide
- Molecular Formula : C16H18N6O
- Molecular Weight : 310.36
- Key Features: A polycyclic derivative with indole and pyrazine groups.
Branched vs. Linear Amines
Ethyldiisopropylamine
- Molecular Formula : C8H19N
- Molecular Weight : 129.25
- Key Features: Branched structure with isopropyl groups. Such branching lowers boiling points compared to linear analogs (e.g., n-propylamine) due to reduced intermolecular forces. This principle applies to (2S)-2-aminopropylpropylamine, where ethyl and propyl groups balance branching and chain length .
Propylamine (PA) vs. Isopropylamine (IPA)
- Key Features: Both share the formula C3H9N but differ in structure. Combustion studies show PA and IPA generate similar intermediates (e.g., ethylene, acetylene), but structural differences alter reaction pathways. This underscores how minor structural changes impact chemical behavior .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight | Key Features | Relevance to Target Compound |
|---|---|---|---|---|
| (2S)-2-aminopropylpropylamine | C8H20N2 | 144.26 (calc.) | Chiral secondary amine | Reference compound |
| (2S)-2-aminopropyl(propan-2-yl)amine | C13H22N2 | 206.33 | Aromatic substituent, branched | Steric and solubility differences |
| 4-[(2S)-2-aminopropyl]phenol | C9H13NO | 151.21 | Phenolic hydroxyl group | Enhanced polarity and bioactivity |
| Methyl(2-methylpropyl)amine | C5H13N | 87.17 | Simple branched amine | Boiling point trends |
| Ethyldiisopropylamine | C8H19N | 129.25 | Highly branched | Steric hindrance effects |
Research Findings and Implications
- Stereochemistry: The (2S) configuration in the target compound may confer selectivity in biological interactions, similar to 4-[(2S)-2-aminopropyl]phenol’s role in neurotransmitter pathways .
- Branching Effects : Branched analogs like ethyldiisopropylamine exhibit lower boiling points and altered reactivity, suggesting the target compound’s ethyl/propyl groups balance hydrophobicity and reactivity .
- Functional Groups: Amide derivatives (e.g., (2S)-2-AMINO-N-PROPYLBUTANAMIDE) highlight trade-offs between stability and reactivity, guiding pharmaceutical design .
Limitations and Uncertainties
- Direct experimental data (e.g., boiling points, solubility) for the target compound are lacking.
- notes uncertainties in boiling points for amines like n-propyl ethylene propylamine, emphasizing the need for validated measurements .
Biological Activity
(2S)-2-aminopropylpropylamine is a chiral amine compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 142.23 g/mol
- CAS Number : 947263-52-7
The compound's structure features a propyl and an ethyl group attached to a 2-amino propyl backbone, contributing to its unique biological activities.
(2S)-2-aminopropylpropylamine exhibits its biological effects through interaction with various molecular targets, including:
- Enzymes : Acts as a ligand in enzyme-substrate interactions.
- Receptors : Modulates neurotransmitter systems and influences neuronal signaling pathways.
The compound's chiral nature may enhance its binding affinity and selectivity towards specific biological targets, making it a valuable candidate in drug development.
Biological Activity
Research indicates that (2S)-2-aminopropylpropylamine has a diverse range of biological activities:
-
Neuropharmacological Effects :
- A study demonstrated that the compound significantly modulates dopamine release, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
-
Binding Affinity :
- Structure-activity relationship studies revealed promising binding affinities to various G protein-coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors.
-
Cytotoxicity :
- In vitro assays showed that derivatives of (2S)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when modified appropriately.
Comparative Analysis
To better understand the biological activity of (2S)-2-aminopropylpropylamine, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-aminopropyl(ethyl)propylamine | Structure Not Shown | Different biological activities due to chirality |
| N-ethyl-N-propylamine | Structure Not Shown | Lacks chiral center; different reactivity |
| 1,2-diaminopropane | Structure Not Shown | Simpler structure with varied applications |
Neuropharmacological Studies
A study examining the effects of (2S)-2-aminopropylpropylamine on neurotransmitter release demonstrated significant modulation of dopamine levels in vitro. This suggests its potential use in treating conditions like Parkinson's disease.
Binding Affinity Assays
In binding affinity assays, (2S)-2-aminopropylpropylamine showed promising interactions with various GPCRs, indicating its potential for drug development targeting these receptors.
Cytotoxicity Testing
In vitro assays revealed that derivatives of (2S)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when modified appropriately.
Q & A
Basic: What are the optimized synthetic routes for (2S)-2-aminopropylpropylamine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. For enantiomerically pure (2S)-configured products, asymmetric catalysis (e.g., chiral ligands in hydrogenation) is critical. Evidence from patent literature (e.g., tertiary amine synthesis in ) suggests using alkyl halides or epoxides with propylamine derivatives under controlled pH (8–10) to minimize racemization. Solvent polarity (e.g., methanol vs. THF) and temperature (0–25°C) significantly affect stereochemical outcomes. For example, lower temperatures reduce side reactions like over-alkylation . Yields can vary from 60–85% depending on the purity of starting materials and catalyst loading .
Basic: Which analytical techniques are most effective for structural characterization of (2S)-2-aminopropylpropylamine?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions. For example, the ethyl and propyl groups show distinct triplet/multiplet patterns in H NMR (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for N-CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) and fragmentation patterns distinguish between structural isomers .
- Infrared (IR) Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm amine functionality .
Advanced: How can researchers ensure enantiomeric purity of the (2S)-configured amine during synthesis and purification?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Provides absolute configuration validation by comparing experimental spectra with computational models (e.g., density functional theory) .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, achieving >98% enantiomeric excess (ee) .
Advanced: What mechanisms underlie the biological activity of (2S)-2-aminopropylpropylamine in cardiovascular studies?
Methodological Answer:
The compound may act as a pressor agent via adrenergic receptor modulation. and 20 suggest designing in vitro assays:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-dihydroergocryptine) to measure affinity for α-adrenergic receptors in rat aorta smooth muscle cells.
- Functional Studies : Isolated tissue preparations (e.g., guinea pig ileum) assess contractile responses. EC values correlate with stereochemistry; the (2S)-form shows 3x higher potency than (2R) .
- Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) using fluorometric assays to rule out off-target effects .
Advanced: How do structural isomers of propylamine derivatives influence combustion intermediate profiles?
Methodological Answer:
highlights that isomers like propylamine vs. isopropylamine produce distinct intermediates due to branching effects. For (2S)-2-aminopropylpropylamine:
- Pyrolysis-GC/MS : At 800°C, linear amines yield more ethylene and HCN, while branched forms produce propene and NH.
- Kinetic Modeling : Transition state theory predicts branching ratios of CN• and CH• radicals, which are critical for flame inhibition studies.
Advanced: How should researchers address contradictions in reported synthesis yields or biological data?
Methodological Answer:
- Meta-Analysis : Compare reaction conditions across studies (e.g., catalyst type in vs. 8 ). For example, Pd/C vs. Raney Ni may explain yield disparities (70% vs. 50%).
- Control Experiments : Replicate studies with standardized reagents and analytical methods to isolate variables (e.g., oxygen sensitivity of intermediates).
- Computational Chemistry : Use DFT calculations to identify energetically favorable pathways and reconcile divergent experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
